molecular formula C17H12N2O3S B5528145 N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE

N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B5528145
M. Wt: 324.4 g/mol
InChI Key: HFQJBFYKWRMPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzothiazole and benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves the reaction of 6-methoxy-1,3-benzothiazole with 1-benzofuran-2-carboxylic acid. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzothiazole and benzofuran rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzothiazole or benzofuran rings.

Scientific Research Applications

N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzothiazole and benzofuran moieties can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-2,4-dimethoxyphenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea: Shares the benzothiazole moiety but differs in the substitution pattern and functional groups.

    2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: Another compound with a benzothiazole ring, used in different applications.

Uniqueness

N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of benzothiazole and benzofuran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c1-21-11-6-7-12-15(9-11)23-17(18-12)19-16(20)14-8-10-4-2-3-5-13(10)22-14/h2-9H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQJBFYKWRMPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.